ETHYL (2Z)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(2-hydroxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties . The structure of this compound includes a central pyrimidine ring fused with a thiazole ring, and various functional groups such as benzylidene, carboxylate, methyl, and phenyl groups .
Preparation Methods
The synthesis of ETHYL (2Z)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the condensation of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 2-hydroxybenzaldehyde in the presence of a base such as sodium acetate in glacial acetic acid . The reaction mixture is refluxed for several hours, cooled, and then poured into cold water to precipitate the product, which is then purified by recrystallization from methanol .
Chemical Reactions Analysis
Ethyl 2-(2-hydroxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(2-hydroxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors involved in cancer cell proliferation and inflammation . It exerts its effects by binding to these targets, thereby blocking their activity and leading to the suppression of disease progression .
Comparison with Similar Compounds
Ethyl 2-(2-hydroxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
- Ethyl (2Z)-2-(4-acetyloxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C24H22N2O4S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-hydroxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O4S2/c1-4-30-23(29)20-14(2)25-24-26(21(20)15-9-11-17(31-3)12-10-15)22(28)19(32-24)13-16-7-5-6-8-18(16)27/h5-13,21,27H,4H2,1-3H3/b19-13- |
InChI Key |
FWKDRURLVZRJLL-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=CC=C4O)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4O)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4O)S2)C |
Origin of Product |
United States |
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